4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide
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Overview
Description
4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a trifluoromethyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions . The sulfonyl group is then introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid . The diazepane ring is formed through cyclization reactions involving appropriate diamines and dihalides . Finally, the trifluoromethyl group is introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
Major products formed from these reactions include imidazolones from oxidation, sulfides from reduction, and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-((1H-imidazol-4-yl)sulfonyl)-N-phenyl-1,4-diazepane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-((1H-imidazol-4-yl)sulfonyl)-N-(2-methylphenyl)-1,4-diazepane-1-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide makes it unique compared to similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
4-(1H-imidazol-5-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O3S/c17-16(18,19)12-4-1-2-5-13(12)22-15(25)23-6-3-7-24(9-8-23)28(26,27)14-10-20-11-21-14/h1-2,4-5,10-11H,3,6-9H2,(H,20,21)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIYPXCNUZBEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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